molecular formula C34H26N4O2S2 B12459499 N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide CAS No. 402719-23-7

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12459499
CAS No.: 402719-23-7
M. Wt: 586.7 g/mol
InChI Key: OZCKGPUUXRDKHY-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and multiple phenyl groups

Preparation Methods

The synthesis of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrimidine Ring: This step involves the reaction of the thiazole intermediate with pyrimidine derivatives.

    Attachment of the Benzyl and Phenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenyl derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-benzyl-N-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide: This compound has a similar structure but contains an imidazole ring instead of a thiazole ring.

    N-benzyl-N-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide derivatives: These derivatives have various substitutions on the benzyl or phenyl groups, leading to different chemical and biological properties.

Properties

CAS No.

402719-23-7

Molecular Formula

C34H26N4O2S2

Molecular Weight

586.7 g/mol

IUPAC Name

N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C34H26N4O2S2/c39-29-21-28(25-15-7-2-8-16-25)35-33(36-29)41-23-30(40)38(22-24-13-5-1-6-14-24)34-37-31(26-17-9-3-10-18-26)32(42-34)27-19-11-4-12-20-27/h1-21H,22-23H2,(H,35,36,39)

InChI Key

OZCKGPUUXRDKHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CSC5=NC(=CC(=O)N5)C6=CC=CC=C6

Origin of Product

United States

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